Deflazacort

Übersicht

Beschreibung

Deflazacort is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly prescribed for the treatment of Duchenne Muscular Dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration and weakness . This compound is known for its ability to delay the progression of muscle-related complications in DMD patients, offering a better side effect profile compared to other corticosteroids .

Vorbereitungsmethoden

Deflazacort is synthesized through a multi-step chemical process. One common method involves the use of 16(17)-epoxy prednisolone as a starting material. This compound undergoes a series of reactions, including hydroxylation and acetylation, to produce this compound . The process typically involves the following steps:

Hydroxylation: 16(17)-epoxy prednisolone reacts with hydroxylamine in an organic solvent at temperatures between 10°C to 50°C and 1-2 barometric pressures to form hydroxylamine derivatives.

Acetylation: The hydroxylamine derivatives are then reacted with acetic anhydride in the presence of an acid catalyst at similar temperatures to produce crude this compound.

Purification: The crude product is purified using ethanol and activated carbon to achieve a high-purity this compound product.

Analyse Chemischer Reaktionen

Deflazacort durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Hydroxylamin, Essigsäureanhydrid, Chromsäureanhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise hydroxylierte und acetylierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Deflazacort is an oxazoline derivative of prednisolone, exhibiting anti-inflammatory and immunosuppressive activities. It is primarily used in treating conditions like:

- Duchenne Muscular Dystrophy (DMD)

- Rheumatoid Arthritis

- Systemic Lupus Erythematosus

- Uveitis

- Transplantation .

Duchenne Muscular Dystrophy

This compound has been approved for the treatment of Duchenne Muscular Dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. Clinical studies indicate that this compound significantly improves muscle strength and function compared to control groups. For instance, patients treated with this compound at a dosage of 0.9 mg/kg/day showed a muscle strength score of 63 ± 4% at age 16, compared to 31 ± 3% in untreated controls. Improvements were also noted in activities such as climbing stairs and rising from a supine position .

Rheumatoid Arthritis

In rheumatoid arthritis, this compound has demonstrated comparable efficacy to prednisone while exhibiting a more favorable safety profile for long-term use. It effectively inhibits the inflammatory processes involved in rheumatoid arthritis, leading to reduced symptoms and improved quality of life for patients .

Systemic Lupus Erythematosus

This compound's immunosuppressive properties make it beneficial in managing systemic lupus erythematosus, where it helps control inflammation and prevent flares .

Uveitis and Other Autoimmune Disorders

This compound has been successfully employed in treating uveitis and other autoimmune disorders like sarcoidosis and juvenile idiopathic arthritis. Its anti-inflammatory effects help mitigate the symptoms associated with these conditions .

Comparative Safety Profile

One of the critical advantages of this compound over traditional corticosteroids like prednisone is its safety profile. Studies have shown that the incidence of adverse events in patients treated with this compound (16.5%) is lower than that observed with prednisone (20.5%) or methylprednisolone (32.7%). Common adverse events include gastrointestinal symptoms, metabolic disorders, and psychiatric issues; however, this compound appears to have less impact on growth rates in children compared to other corticosteroids .

Data Summary Table

| Application | Efficacy | Safety Profile |

|---|---|---|

| Duchenne Muscular Dystrophy | Significant improvement in muscle strength | Lower incidence of adverse events |

| Rheumatoid Arthritis | Comparable efficacy to prednisone | Favorable long-term safety |

| Systemic Lupus Erythematosus | Effective in controlling inflammation | Similar adverse event profile |

| Uveitis | Reduces symptoms effectively | Less impact on growth in pediatric patients |

Case Studies

- Duchenne Muscular Dystrophy : A study involving long-term treatment with this compound showed preserved muscle mass and improved functional outcomes compared to untreated controls, highlighting its role as a disease-modifying agent .

- Rheumatoid Arthritis : In a clinical review, patients receiving this compound reported significant reductions in joint inflammation and pain scores over a six-month period, demonstrating its effectiveness as a treatment option .

Wirkmechanismus

Deflazacort is a prodrug that is rapidly metabolized into its active form, 21-desacetylthis compound . This active metabolite binds to glucocorticoid receptors in the body, leading to the regulation of gene expression. The binding of this compound to these receptors inhibits the production of pro-inflammatory cytokines and other molecules involved in the inflammatory response . Additionally, this compound suppresses the migration of immune cells to sites of inflammation, thereby reducing inflammation and immune response .

Vergleich Mit ähnlichen Verbindungen

Deflazacort wird oft mit anderen Kortikosteroiden wie Prednison, Prednisolon und Dexamethason verglichen. Einige wichtige Unterschiede sind:

Prednison und Prednisolon: This compound hat eine ähnliche entzündungshemmende Potenz, ist aber mit weniger Nebenwirkungen verbunden, insbesondere in Bezug auf die Knochengesundheit und Gewichtszunahme

Dexamethason: Während Dexamethason potenter ist, wird this compound wegen seines besseren Sicherheitsprofils für die Langzeitverwendung bevorzugt.

Ähnliche Verbindungen umfassen:

- Prednison

- Prednisolon

- Dexamethason

- Hydrocortison

- Methylprednisolon

Das einzigartige Profil von this compound macht es zu einer wertvollen Option für die Behandlung chronischer Entzündungs- und Autoimmunerkrankungen mit einem reduzierten Risiko für Nebenwirkungen .

Biologische Aktivität

Deflazacort is a synthetic corticosteroid prodrug that has gained attention for its therapeutic efficacy in various inflammatory and autoimmune conditions, particularly in Duchenne Muscular Dystrophy (DMD) and rheumatoid arthritis. This article explores the biological activity of this compound, highlighting its pharmacokinetics, mechanism of action, comparative efficacy with other corticosteroids, and clinical findings from relevant studies.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1-2 hours. The pharmacokinetic profile includes:

- Bioavailability : Similar for both oral suspension and tablet forms.

- Volume of Distribution : Approximately 204 ± 84 L.

- Protein Binding : About 40% for the active metabolite, 21-deflazacort.

- Metabolism : Primarily occurs via deacetylation by plasma esterases, followed by CYP3A4-mediated metabolism to inactive metabolites.

- Elimination : About 70% is excreted via urine, with a half-life ranging from 1.1 to 1.9 hours .

This compound exerts its effects primarily through agonism of the glucocorticoid receptor, leading to anti-inflammatory and immunosuppressive actions. While the precise mechanisms in specific conditions like DMD remain unclear, it is believed that its anti-inflammatory properties contribute significantly to its therapeutic effects .

This compound vs. Prednisone

A meta-analysis comparing this compound with prednisone/prednisolone in patients with DMD revealed that this compound-treated patients experienced significantly lower functional decline over a 48-week period. Key findings included:

- 6-Minute Walk Distance (6MWD) : this compound patients showed a decline of approximately 25-32 meters less than those treated with prednisone.

- Functional Tests : this compound resulted in smaller declines in timed function tests compared to prednisone .

Clinical Studies and Case Reports

-

Duchenne Muscular Dystrophy (DMD) :

- In a long-term study, children treated with this compound demonstrated better preservation of ambulation and cardiac function compared to controls. The mean left ventricular ejection fraction was about 7% higher in the this compound group .

- A significant reduction in scoliosis rates was also observed, leading to fewer surgical interventions .

- Rheumatoid Arthritis (RA) :

Adverse Effects

The overall incidence of adverse events in patients treated with this compound is lower than those treated with prednisone or methylprednisolone. Common adverse effects include gastrointestinal symptoms and metabolic disorders; however, this compound seems to have a reduced impact on growth rates in children and less potential for inducing osteoporosis compared to traditional corticosteroids .

Summary Table of Key Findings

| Parameter | This compound | Prednisone/Prednisolone |

|---|---|---|

| Peak Plasma Concentration | 1-2 hours | Similar |

| Volume of Distribution | 204 ± 84 L | Similar |

| Protein Binding | ~40% | ~90% |

| Functional Decline (6MWD) | Lower by 25-32 meters | Higher decline |

| Adverse Effects | Lower incidence | Higher incidence |

| Impact on Growth | Minimal | Significant risk |

Eigenschaften

IUPAC Name |

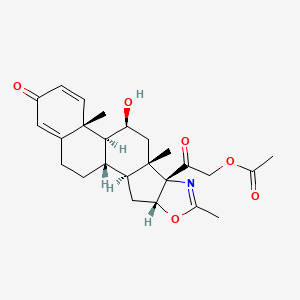

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHSPRKOSMHSIF-GRMWVWQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020378 | |

| Record name | Deflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body. The exact mechanism by which deflazacort exerts its therapeutic effects in patients with DMD is unknown but likely occurs via its anti-inflammatory activities. | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14484-47-0 | |

| Record name | Deflazacort | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14484-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deflazacort [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deflazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deflazacort | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEFLAZACORT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>215 C | |

| Record name | Deflazacort | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Deflazacort?

A1: this compound, a glucocorticoid prodrug, exerts its effects by first being metabolized into its active metabolite, 21-desacetyl this compound (21-desDFZ) []. 21-desDFZ then binds to the glucocorticoid receptor, initiating a cascade of downstream effects.

Q2: How does this compound differ from Prednisone in its mechanism of action?

A2: While both this compound and Prednisone are glucocorticoids, they exhibit differences in their gene expression profiles []. Research suggests that this compound may activate gene probes that potentially prevent obesity, while Prednisone may activate probes associated with weight gain [].

Q3: Does this compound influence muscle regeneration in Duchenne Muscular Dystrophy (DMD)?

A3: Research in mdx mice, a model for DMD, suggests that this compound promotes myogenic repair and muscle fiber growth, potentially by increasing the fusion of muscle precursors to myotubes and enhancing laminin expression []. This pro-regenerative effect is observed to be more pronounced with this compound compared to Prednisone [].

Q4: How does this compound affect mitochondrial function in DMD?

A4: Studies in mdx mice indicate that this compound treatment can enhance mitochondrial respiration by increasing the levels of electron transport chain complexes and ATP synthase []. It may also improve calcium uniport in skeletal muscle mitochondria, potentially by influencing the calcium uniporter subunit composition [].

Q5: What is the chemical structure of this compound?

A5: this compound is a synthetic oxazoline derivative of prednisolone. Its chemical structure is characterized by a 16α–17α–2 methyloxazolinic ring [].

Q6: Are there any known catalytic properties or applications of this compound?

A6: The provided research papers do not discuss any catalytic properties or applications of this compound. The focus remains on its pharmacological properties and therapeutic potential.

Q7: Is there any research on computational chemistry, modeling, or SAR studies related to this compound?

A7: While the provided research papers primarily focus on in vivo and in vitro studies of this compound, they don't delve into detailed computational chemistry, modeling, or SAR analyses.

Q8: What is known about the stability and formulation of this compound?

A8: Research indicates that this compound can be micronized to improve its dissolution rate and uniformity in oral preparations []. Techniques like freeze-drying have been explored to enhance its solubility by complexation with β-cyclodextrin [].

Q9: What are the key pharmacokinetic parameters of this compound?

A10: this compound exhibits high oral bioavailability []. Following oral administration in monkeys, the main metabolite, 21-desacetyl this compound, is eliminated from plasma with a half-life of 2-3.5 hours [].

Q10: Does this compound interact with other drugs?

A11: Studies in rabbits demonstrated a pharmacokinetic interaction between this compound and erythromycin, resulting in altered this compound clearance and half-life []. This highlights the importance of considering potential drug interactions in clinical practice.

Q11: What preclinical models have been used to study this compound's efficacy in DMD?

A12: The mdx mouse, a genetic model of DMD, is widely used to evaluate the efficacy of this compound. Studies have demonstrated that this compound treatment improves muscle function, reduces muscle damage, and enhances muscle regeneration in mdx mice [, ].

Q12: Are there known resistance mechanisms to this compound?

A12: The provided research papers do not provide specific information regarding resistance mechanisms to this compound.

Q13: What are the main side effects associated with this compound use?

A15: While the focus of this document is not on side effects, it's important to acknowledge that glucocorticoid therapy, including this compound, can lead to adverse effects. Research indicates that weight gain and behavioral changes might be less pronounced with this compound compared to Prednisone, while bone health and cataract development may be of greater concern [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.